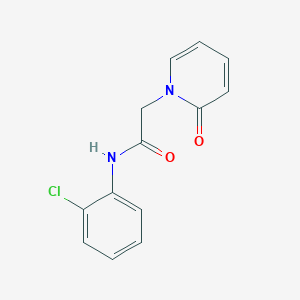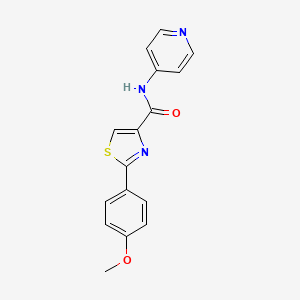![molecular formula C21H26N2O2 B7481110 N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide, also known as MPMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPMP is a derivative of amide and has a molecular formula of C22H28N2O2.
Mecanismo De Acción
The mechanism of action of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and apoptosis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide binds to the ATP-binding site of CK2, preventing its activity and leading to the induction of apoptosis in cancer cells. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide also inhibits the activity of the NF-κB pathway, which is involved in inflammation.
Biochemical and Physiological Effects
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have various biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has been found to have antioxidant properties, making it a potential candidate for treating oxidative stress-related diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has also been found to have neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its high yield and cost-effectiveness in synthesis. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is also relatively stable and has a long shelf life, making it a convenient compound to work with. However, one of the limitations of using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are various future directions for the use of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in scientific research. One potential direction is the development of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide as a drug candidate for the treatment of cancer and inflammatory diseases. Another potential direction is the investigation of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's neuroprotective effects and its potential use in treating neurodegenerative diseases. Further research is also needed to explore the safety and efficacy of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in humans and its potential side effects.
Conclusion
In conclusion, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide is a chemical compound with various scientific research applications, including its potential use as a drug candidate for cancer treatment and inflammatory diseases. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide's mechanism of action involves the inhibition of the protein kinase CK2 and the NF-κB pathway, leading to apoptosis and anti-inflammatory effects. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various biochemical and physiological effects, including antioxidant and neuroprotective properties. While there are advantages and limitations to using N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide in lab experiments, there are various future directions for its use in scientific research.
Métodos De Síntesis
The synthesis of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide involves the reaction of 4-(morpholin-4-ylmethyl)benzaldehyde with 3-phenylpropanoyl chloride in the presence of a base. The resulting product is then purified through crystallization. The yield of N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide obtained through this method is relatively high, making it a cost-effective and efficient method for synthesizing N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide.
Aplicaciones Científicas De Investigación
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide has various scientific research applications, including its potential use as a drug candidate for cancer treatment. In a study published in the Journal of Medicinal Chemistry, N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide was also found to have anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(11-10-18-4-2-1-3-5-18)22-16-19-6-8-20(9-7-19)17-23-12-14-25-15-13-23/h1-9H,10-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUYJCYYUMXHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)CNC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,6-Dichlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7481029.png)

![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)





![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![N-[2-(4-chlorophenoxy)ethyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B7481089.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-ethyl-N-[(3-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B7481101.png)